4-benzoyl-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
4-Benzoyl-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a benzoyl group at position 4, a 4-chlorophenyl group at position 2, and a methyl group at position 3. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, widely studied for their pharmacological and material science applications.
Synthesis:
The compound is synthesized via benzoylation of 5-methyl-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one. This involves reacting the parent pyrazolone with benzoyl chloride in the presence of calcium hydroxide and 1,4-dioxane under reflux conditions . The reaction mechanism involves nucleophilic acyl substitution, facilitated by the basic environment provided by calcium hydroxide.
Properties
Molecular Formula |
C17H13ClN2O2 |
|---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
4-benzoyl-2-(4-chlorophenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-15(16(21)12-5-3-2-4-6-12)17(22)20(19-11)14-9-7-13(18)8-10-14/h2-10,15H,1H3 |
InChI Key |
ZOUVVSVOSUINDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of appropriate benzoyl and chlorophenyl derivatives under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then cyclized with hydrazine hydrate to yield the desired pyrazolone compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-benzoyl-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features :
- The benzoyl group introduces electron-withdrawing effects, influencing electronic distribution and reactivity.
- The methyl group at position 5 contributes to steric stabilization of the pyrazolone ring.
Applications: Pyrazolone derivatives are explored for antimicrobial, anti-inflammatory, and liquid crystalline properties.
Pyrazolone derivatives exhibit diverse properties depending on substituents at positions 2, 4, and 4. Below is a systematic comparison:
Key Observations :
- Synthetic Flexibility: The target compound’s benzoylation method contrasts with eco-friendly routes (e.g., diethanolamine-catalyzed condensation in ethanol for hydrazono derivatives) .
Physical and Spectroscopic Properties
Analysis :
- The target compound’s benzoyl C=O stretch (~1725 cm⁻¹) aligns with pyrazolone carbonyls in related derivatives .
- Absence of melting point data for the target compound highlights a gap in literature compared to well-characterized analogs like the 4-acetyl derivative .
Key Insights :
- The 4-chlorophenyl group in the target compound may enhance antimicrobial activity, as seen in hydrazono derivatives .
- Liquid crystalline properties are observed in acetyl-substituted pyrazolones due to planar molecular geometry , but the bulkier benzoyl group in the target compound may disrupt mesophase formation.
Electronic and Reactivity Trends
- Benzoyl vs.
- 4-Chlorophenyl vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
